2-(4-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1092581-00-4
Cat. No.: VC8370319
Molecular Formula: C13H17BClFO3
Molecular Weight: 286.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092581-00-4 |
|---|---|
| Molecular Formula | C13H17BClFO3 |
| Molecular Weight | 286.53 g/mol |
| IUPAC Name | 2-(4-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)9(15)7-11(8)17-5/h6-7H,1-5H3 |
| Standard InChI Key | JMZBYWPPHMGDQQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s molecular formula is , with a molecular weight of 286.53 g/mol . Its structure comprises a dioxaborolane ring (a cyclic boronic ester) fused to a phenyl group substituted at the 4-chloro, 5-fluoro, and 2-methoxy positions (Figure 1). The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability by protecting the boron atom from hydrolysis, a common issue with boronic acids .
The spatial arrangement of substituents on the phenyl ring influences electronic effects: the electron-withdrawing chloro and fluoro groups contrast with the electron-donating methoxy group, creating a polarized aromatic system that modulates reactivity in cross-coupling reactions .
Physical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 336.6 ± 32.0 °C (Predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | |
| Storage Temperature | 2–8°C | |
| Appearance | White to off-white crystalline solid |
These properties underscore the compound’s suitability for laboratory handling and synthetic applications, where controlled conditions are essential to maintain stability.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, general methods for analogous pinacol boronic esters involve:
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Borylation of Aryl Halides: Transition metal-catalyzed borylation of 4-chloro-5-fluoro-2-methoxyphenyl halides using bis(pinacolato)diboron () in the presence of palladium or nickel catalysts .
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Esterification of Boronic Acids: Reaction of the corresponding boronic acid with pinacol in anhydrous conditions, facilitated by acid catalysis or dehydrating agents .
Chemical Reactivity and Applications
Cross-Coupling Reactions
The compound’s primary application lies in Suzuki-Miyaura cross-coupling, where it acts as an aryl boron partner. For example:
Here, represents the substituted phenyl group, and is a halide or triflate. The reaction typically proceeds in toluene or aqueous solvents with a base (e.g., ) .
Oxidation and Functionalization
Controlled oxidation with hydrogen peroxide converts the boronic ester to a phenol derivative, enabling further functionalization . Reduction with agents like lithium aluminum hydride () yields aryl boranes, though this pathway is less explored for this specific compound.
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound Name | Key Differences | Reactivity Profile |
|---|---|---|
| 2-(3-Fluoro-2-methoxyphenyl)-dioxaborolane | Lacks chloro substituent | Lower electrophilicity |
| 4-Chloro-2-fluorophenylboronic acid | Free boronic acid, no pinacol | Higher hydrolysis susceptibility |
The presence of both chloro and methoxy groups in 2-(4-Chloro-5-fluoro-2-methoxyphenyl)-dioxaborolane enhances its stability and electronic versatility compared to analogues .
Applications in Medicinal Chemistry
Drug Intermediate Synthesis
The compound serves as a building block for kinase inhibitors and protease-targeting therapeutics. For instance, its incorporation into biaryl structures mimics natural product scaffolds, enabling drug candidates with improved bioavailability .
Materials Science
In polymer chemistry, it facilitates the synthesis of conjugated polymers for organic electronics, where precise aryl-aryl coupling is critical for optoelectronic properties .
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